molecular formula C14H15FN2O2 B12179194 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide

5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12179194
M. Wt: 262.28 g/mol
InChI Key: QFPWRHHYOCHLEF-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 5th position of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a pyrrole ring attached to the 2nd position of the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amine group.

    Fluorination: The amine group is then fluorinated to introduce the fluorine atom at the 5th position.

    Amidation: The resulting compound undergoes amidation with 2-methoxyethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the pyrrole ring or the methoxyethyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the pyrrole ring or methoxyethyl group.

    Reduction Products: Amine derivatives of the benzamide moiety.

    Substitution Products: Compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry: In chemistry, 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the pyrrole ring may play a crucial role in binding to target proteins or enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

    5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.

    N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide: Lacks the fluorine atom, which may influence its binding affinity to target proteins.

    5-chloro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological activity.

Uniqueness: 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both the fluorine atom and the methoxyethyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

5-fluoro-N-(2-methoxyethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C14H15FN2O2/c1-19-9-6-16-14(18)12-10-11(15)4-5-13(12)17-7-2-3-8-17/h2-5,7-8,10H,6,9H2,1H3,(H,16,18)

InChI Key

QFPWRHHYOCHLEF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)F)N2C=CC=C2

Origin of Product

United States

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